Purity-Based Sourcing Advantage: 1-(2,4-Dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one vs. Commercial Analog Compounds
Commercially available 1-(2,4-dimethylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one is supplied at >98% purity as verified by HPLC analysis, whereas the commonly procured 1-phenyl analog (CAS 21314-17-0) is typically offered at 95-97% purity across major suppliers, resulting in a measurable purity advantage of 1-3 percentage points . This difference is critical for downstream reactions sensitive to impurity profiles, particularly in medicinal chemistry campaigns where trace impurities can confound biological assay results or inhibit catalytic transformations [1].
| Evidence Dimension | Chemical purity (HPLC area %) |
|---|---|
| Target Compound Data | ≥98% |
| Comparator Or Baseline | 1-Phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 21314-17-0): 95-97% |
| Quantified Difference | 1–3 percentage points higher purity |
| Conditions | Commercial vendor specification sheets; analytical HPLC |
Why This Matters
Higher purity reduces the risk of off-target effects in biological assays and improves reproducibility in multi-step synthetic sequences, directly impacting research procurement decisions.
- [1] Fisher Scientific. 4-Hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, 98+%, Alfa Aesar. Available at: https://www.fishersci.co.uk View Source
